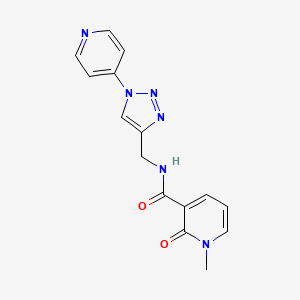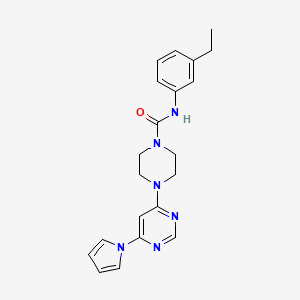
1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide, a pyridine, and a 1,2,3-triazole. These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While I couldn’t find a specific synthesis for this compound, similar compounds are often synthesized through multi-step organic reactions. For example, carboxamides can be synthesized by reacting an amine with a carboxylic acid or its derivatives1.Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the pyridine and 1,2,3-triazole rings. These rings are aromatic and therefore planar. The presence of these rings could also result in interesting electronic properties.Chemical Reactions Analysis
Again, while I couldn’t find specific reactions involving this compound, similar compounds are known to undergo a variety of reactions. For example, carboxamides can be hydrolyzed to produce carboxylic acids and amines1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. However, similar compounds are often crystalline solids at room temperature and have relatively high melting points.Scientific Research Applications
Novel Synthesis Methods
Researchers have developed innovative synthesis methods for compounds with structures related to the specified compound. For instance, the one-pot synthesis technique has been employed to create novel derivatives, demonstrating the flexibility of these molecules in chemical synthesis. Such methodologies enable the efficient construction of complex heterocyclic frameworks that are valuable in medicinal chemistry and organic synthesis (Okawa et al., 1997).
Heterocyclic Derivatives Creation
The formation of heterocyclic derivatives, such as isothiazolopyridines and pyridothiazines, highlights the compound's utility in generating biologically active molecules. These derivatives are noted for their potential in drug discovery, given their valuable biological activities. The use of both traditional and modern synthetic techniques, including microwave-assisted reactions, has been reported to enhance the efficiency of these syntheses, yielding compounds with significant therapeutic potential (Youssef et al., 2012).
Advanced Organic Transformations
The application of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to synthesize diverse heterocyclic compounds underscores the versatility of these chemical entities. This method facilitates the creation of compounds with potential applications in pharmacology and material science, showcasing the adaptability of these structures in complex organic transformations (Bacchi et al., 2005).
Biological Activity Exploration
Explorations into the biological activities of related compounds have led to the discovery of molecules with significant anticancer and anti-inflammatory properties. The systematic synthesis and evaluation of novel pyrazolopyrimidines derivatives, for example, have identified compounds with potent anticancer and anti-5-lipoxygenase activities, offering insights into the therapeutic potential of these chemical frameworks (Rahmouni et al., 2016).
Structural Characterization
The detailed structural characterization of monoamide isomers provides valuable information on the molecular geometry and electronic properties of these compounds. Such studies are crucial for understanding the relationship between structure and function, paving the way for the design of molecules with optimized properties for specific applications (Kadir et al., 2017).
Safety And Hazards
Future Directions
The study of this compound could open up new avenues in medicinal chemistry, given the biological activity of similar compounds1. Further studies could focus on its synthesis, characterization, and testing its biological activity.
Please note that this information is based on general knowledge and the properties of similar compounds, as specific information on the compound you asked about could not be found. For accurate information, experimental studies would need to be conducted.
properties
IUPAC Name |
1-methyl-2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-20-8-2-3-13(15(20)23)14(22)17-9-11-10-21(19-18-11)12-4-6-16-7-5-12/h2-8,10H,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPWJVPISFFADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2965065.png)

![2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one](/img/structure/B2965068.png)
![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)
![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)
![2-Amino-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile;4-methylmorpholine](/img/structure/B2965073.png)

![2-Chloro-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B2965075.png)

![1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2965078.png)


![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965082.png)